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molecular formula C13H12INO B8355135 2-Benzyloxy-4-iodophenylamine

2-Benzyloxy-4-iodophenylamine

Cat. No. B8355135
M. Wt: 325.14 g/mol
InChI Key: KOULBZNFSSSSDN-UHFFFAOYSA-N
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Patent
US08084448B2

Procedure details

To a mixture of 2-benzyloxy-4-iodo-1-nitrobenzene (2.35 g, 6.62 mmol) and Fe (1.85 g, 33.1 mmol) is added AcOH (24 mL) and EtOH (12 mL) and it is refluxed at 100° C. for 1.5 h. The mixture is then cooled and filtered through Celite. EtOAc (300 mL) is added and it is then washed with sat. NaHCO3 (2×), brine (1×) and dried with NaSO4. It is then concentrated and the residue is purified by column chromatography to give the title compound.
Quantity
2.35 g
Type
reactant
Reaction Step One
Name
Quantity
1.85 g
Type
catalyst
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[C:13]([I:15])[CH:12]=[CH:11][C:10]=1[N+:16]([O-])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CC(O)=O>[Fe].CCO>[CH2:1]([O:8][C:9]1[CH:14]=[C:13]([I:15])[CH:12]=[CH:11][C:10]=1[NH2:16])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
2.35 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC(=C1)I)[N+](=O)[O-]
Name
Quantity
1.85 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
24 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
12 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled
FILTRATION
Type
FILTRATION
Details
filtered through Celite
ADDITION
Type
ADDITION
Details
EtOAc (300 mL) is added
WASH
Type
WASH
Details
it is then washed with sat. NaHCO3 (2×), brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with NaSO4
CONCENTRATION
Type
CONCENTRATION
Details
It is then concentrated
CUSTOM
Type
CUSTOM
Details
the residue is purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=CC(=C1)I)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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